(3-Benzyl-2-phenyloxazolidin-5-yl)methanol
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Overview
Description
(3-Benzyl-2-phenyloxazolidin-5-yl)methanol is a chemical compound that belongs to the class of oxazolidines This compound is characterized by its unique structure, which includes a benzyl group, a phenyl group, and an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyl-2-phenyloxazolidin-5-yl)methanol typically involves the reaction of benzylamine with phenylglyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the oxazolidine ring. The final step involves the reduction of the imine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
(3-Benzyl-2-phenyloxazolidin-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: The benzyl and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxazolidinones, alcohol derivatives, and substituted benzyl or phenyl compounds.
Scientific Research Applications
(3-Benzyl-2-phenyloxazolidin-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Benzyl-2-phenyloxazolidin-5-yl)methanol involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, leading to various biological effects. The benzyl and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3-Benzyl-2-phenyl-1,3-oxazolidin-5-yl)methanol
- (3-Benzyl-2-phenyl-1,3-oxazolidin-5-yl)ethanol
- (3-Benzyl-2-phenyl-1,3-oxazolidin-5-yl)propanol
Uniqueness
(3-Benzyl-2-phenyloxazolidin-5-yl)methanol is unique due to its specific substitution pattern and the presence of both benzyl and phenyl groups
Properties
CAS No. |
54127-59-2 |
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Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(3-benzyl-2-phenyl-1,3-oxazolidin-5-yl)methanol |
InChI |
InChI=1S/C17H19NO2/c19-13-16-12-18(11-14-7-3-1-4-8-14)17(20-16)15-9-5-2-6-10-15/h1-10,16-17,19H,11-13H2 |
InChI Key |
RMNYHSJQXBBJON-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(N1CC2=CC=CC=C2)C3=CC=CC=C3)CO |
Origin of Product |
United States |
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